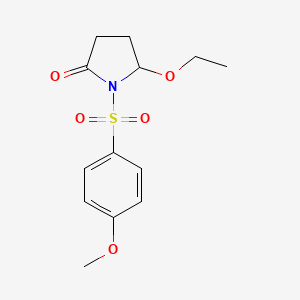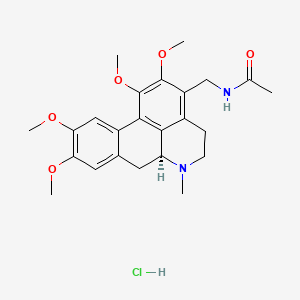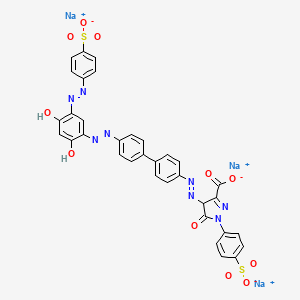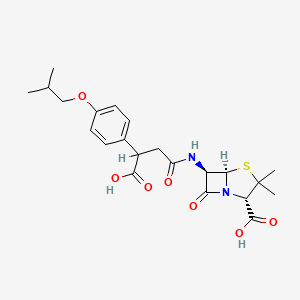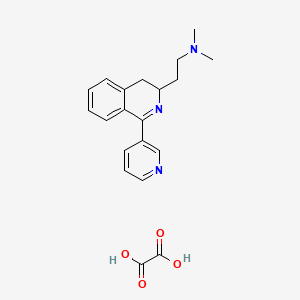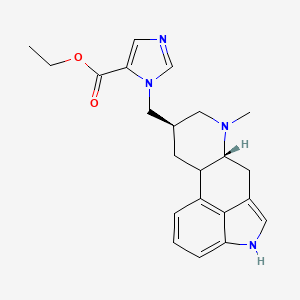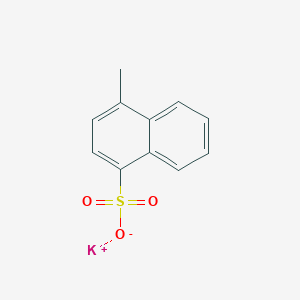
Potassium 4-methyl-1-naphthalenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-methyl-1-naphthalenesulfonate is a chemical compound with the molecular formula C11H9KO3S. It is a potassium salt of 4-methyl-1-naphthalenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Potassium 4-methyl-1-naphthalenesulfonate can be synthesized through the sulfonation of 4-methylnaphthalene followed by neutralization with potassium hydroxide. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The reaction conditions include maintaining a controlled temperature to ensure the selective sulfonation of the 4-methyl group on the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-methylnaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. The product is purified through crystallization and filtration processes to achieve the desired purity.
化学反応の分析
Types of Reactions
Potassium 4-methyl-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives.
科学的研究の応用
Potassium 4-methyl-1-naphthalenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Industry: It is used in the manufacture of specialty chemicals, surfactants, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of potassium 4-methyl-1-naphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The compound can participate in ionic interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
- Sodium 4-methyl-1-naphthalenesulfonate
- Lithium 4-methyl-1-naphthalenesulfonate
- 4-methyl-1-naphthalenesulfonic acid
Uniqueness
Potassium 4-methyl-1-naphthalenesulfonate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interactions compared to its sodium and lithium counterparts. The potassium ion can also affect the compound’s behavior in biological systems and industrial applications.
特性
CAS番号 |
6140-10-9 |
|---|---|
分子式 |
C11H9KO3S |
分子量 |
260.35 g/mol |
IUPAC名 |
potassium;4-methylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.K/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
InChIキー |
XBWNCXRIBXAOEN-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


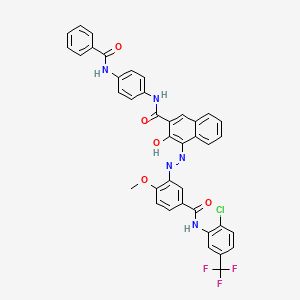

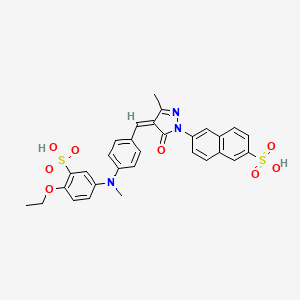


![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
